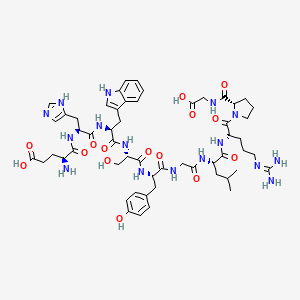

pGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2

Beschreibung

The compound PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 is a synthetic decapeptide, also known as a gonadotropin-releasing hormone agonist. This compound is used in various medical applications, particularly in the treatment of hormone-dependent diseases. It stimulates the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .

Eigenschaften

Molekularformel |

C55H76N16O15 |

|---|---|

Molekulargewicht |

1201.3 g/mol |

IUPAC-Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H76N16O15/c1-29(2)19-38(49(81)66-37(9-5-17-60-55(57)58)54(86)71-18-6-10-43(71)53(85)63-26-46(77)78)65-44(74)25-62-48(80)39(20-30-11-13-33(73)14-12-30)68-52(84)42(27-72)70-50(82)40(21-31-23-61-36-8-4-3-7-34(31)36)69-51(83)41(22-32-24-59-28-64-32)67-47(79)35(56)15-16-45(75)76/h3-4,7-8,11-14,23-24,28-29,35,37-43,61,72-73H,5-6,9-10,15-22,25-27,56H2,1-2H3,(H,59,64)(H,62,80)(H,63,85)(H,65,74)(H,66,81)(H,67,79)(H,68,84)(H,69,83)(H,70,82)(H,75,76)(H,77,78)(H4,57,58,60)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI-Schlüssel |

HLUQDWRHBPWVNT-LVHVEONVSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pyroglutamyl-Histidyl-Tryptophyl-Serinyl-Histidyl-D-Tyrosyl-Leucyl-Arginyl-Prolyl-Glycinamid beinhaltet die Festphasenpeptidsynthese. Diese Methode ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Anbindung der ersten Aminosäure: Die erste Aminosäure wird über ihre Carboxylgruppe am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminogruppe der Aminosäure wird entfernt.

Kopplung: Die nächste geschützte Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und alle Schutzgruppen werden entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Pyroglutamyl-Histidyl-Tryptophyl-Serinyl-Histidyl-D-Tyrosyl-Leucyl-Arginyl-Prolyl-Glycinamid folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pyroglutamyl-Histidyl-Tryptophyl-Serinyl-Histidyl-D-Tyrosyl-Leucyl-Arginyl-Prolyl-Glycinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, insbesondere an den Tryptophan- und Tyrosinresten.

Reduktion: Reduktionsreaktionen können an den Disulfidbrücken auftreten, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Iod.

Reduktion: Reduktionsmittel wie Dithiothreitol und Tris(2-carboxyethyl)phosphin werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung spezifischer Aminosäurederivate und Kupplungsreagenzien wie Carbodiimide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynurenin führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an Gonadotropin-Releasing-Hormon-Rezeptoren in der Hypophyse. Diese Bindung stimuliert die Freisetzung von follikelstimulierendem Hormon und luteinisierendem Hormon, die wiederum die Produktion von Sexualhormonen wie Testosteron und Östrogen regulieren. Die molekularen Zielstrukturen umfassen die Gonadotropin-Releasing-Hormon-Rezeptoren, und die beteiligten Pfade beziehen sich hauptsächlich auf die Hormonsignalisierung.

Wirkmechanismus

The compound exerts its effects by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone, which in turn regulate the production of sex hormones such as testosterone and estrogen. The molecular targets include the gonadotropin-releasing hormone receptors, and the pathways involved are primarily related to hormone signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triptorelin: Ein weiterer Gonadotropin-Releasing-Hormon-Agonist mit ähnlicher Struktur.

Leuprolid: Ein synthetisches Nonapeptid, das ebenfalls als Gonadotropin-Releasing-Hormon-Agonist wirkt.

Goserelin: Ein synthetisches Dekapeptid, das zur Behandlung hormonabhängiger Krebserkrankungen eingesetzt wird.

Einzigartigkeit

Pyroglutamyl-Histidyl-Tryptophyl-Serinyl-Histidyl-D-Tyrosyl-Leucyl-Arginyl-Prolyl-Glycinamid ist einzigartig aufgrund seiner spezifischen Sequenz und dem Vorhandensein von D-Tyrosin, das seine Stabilität und Potenz im Vergleich zu anderen ähnlichen Verbindungen erhöht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.